REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[C:4]([N+:14]([O-])=O)[C:3]1=[O:17].[N+](C1C(=O)NC=CC=1)([O-])=O>CN(C)C=O>[NH2:14][C:4]1[C:3](=[O:17])[N:2]([CH3:1])[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[CH:5]=1
|
Name
|
1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC(=C1)C1=CC=NC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
of 10% palladium-on-charcoal catalyst and the mixture was shaken under 40 p.s.i
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture containing 10.7 g
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through infusorial earth
|
Type
|
ADDITION
|
Details
|
The filtrate was charged into a 500 ml
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure (0.1 mm.) on a water bath at 40° C.
|
Type
|
CUSTOM
|
Details
|
leaving 10.1 g
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized three times from benzene-ethanol
|
Type
|
CUSTOM
|
Details
|
to yield 4.5 g
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 3-amino-1-methyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 175°-176° C. after drying at room temperature in vacuo for twenty hours
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C=C(C1)C1=CC=NC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |